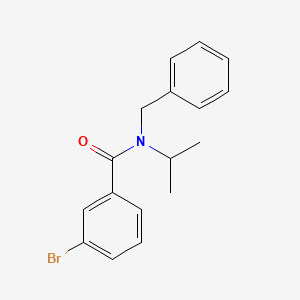
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as CTPS1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit the enzyme CTPS1, which plays a crucial role in nucleotide synthesis. In
作用机制
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide works by inhibiting the enzyme 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is responsible for the synthesis of CTP (cytidine triphosphate). CTP is an essential component of DNA and RNA synthesis and is required for cell proliferation. By inhibiting 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in lab experiments is its specificity for 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This makes it a useful tool for studying the role of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in nucleotide synthesis and cell proliferation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the use of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in scientific research. One direction is the development of new cancer treatments based on this compound. Another direction is the study of the role of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in other biological processes, such as immune cell function. Additionally, there is potential for the development of new analogs of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with improved solubility and potency. Overall, the future of this compound in scientific research is promising and warrants further investigation.
合成方法
The synthesis of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using chromatography techniques such as column chromatography or HPLC.
科学研究应用
The primary scientific research application of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is in cancer treatment. Studies have shown that this compound can inhibit the enzyme 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is essential for nucleotide synthesis and cell proliferation. By inhibiting this enzyme, 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can slow down or stop the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVMZRAQQPFPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)

![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)


![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)